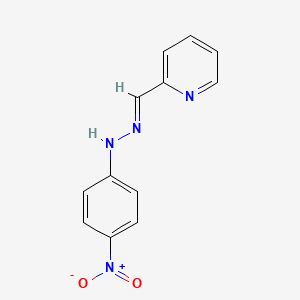
2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone
Übersicht
Beschreibung
2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone is a compound with the molecular formula C12H10N4O2 and a molecular weight of 242.24 . It is a useful pH indicator and Pd reagent .
Molecular Structure Analysis
The SMILES string of 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone is [O-]N+c1ccc(N\N=C\c2ccccn2)cc1 . The InChI is 1S/C12H10N4O2/c17-16(18)12-6-4-10(5-7-12)15-14-9-11-3-1-2-8-13-11/h1-9,15H/b14-9+ .Physical And Chemical Properties Analysis
The melting point of 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone is 256-259 °C . Other physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antitumor Properties
2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone (PCPH) and its derivatives have shown significant applications in antitumor research. Metal complexes of PCPH with various metals such as manganese, iron, cobalt, nickel, copper, zinc, and platinum have been synthesized and characterized. These complexes exhibit antitumor activity against several transplanted tumors, including Sarcoma 180, Ehrlich carcinoma, and L1210 leukemia. Particularly, copper complexes of PCPH have demonstrated inhibition of thymidine and uridine incorporation into DNA and RNA of Sarcoma 180 ascites cells, indicating their potential as anticancer agents (Mohan, Gupta, Chandra, & Jha, 1988).
Photodynamic and Electronic Properties
Derivatives of 2-Pyridinecarboxaldehyde, such as (E)-4-nitro-N′-(pyridine-2-ylmethylene)benzohydrazide, have shown interesting photodynamic properties. These compounds undergo E/Z isomerization when exposed to ultraviolet radiation. Their structural characteristics, including bond angles, lengths, and vibrational frequencies, have been studied and are important in understanding their potential use in molecular machines and electronic devices (Gordillo et al., 2016).
Colorimetric pH Indicators
Some derivatives of 2-Pyridinecarboxaldehyde have been suggested as indicators for colorimetric pH measurements, particularly in the high-alkaline range. These compounds, such as 6-Methylpyridine-2-aldehyde p-nitrophenylhydrazone, demonstrate good stability and color change in response to pH variations. This characteristic makes them suitable for colorimetric pH measurements and related applications (Guzmán, Cameán, & Bautista, 1979).
Synthesis and Characterization
The synthesis and structural characterization of derivatives of 2-Pyridinecarboxaldehyde are key areas of research. A study focused on synthesizing a novel hydrazone compound, 3-nitro-2-pyridinecarboxaldehyde-furan-2-carbohydrazone, demonstrates the importance of these processes in understanding the properties of these compounds. The structural analysis through single-crystal X-ray diffraction analysis reveals insights into molecular structure and potential applications (Wang & Lin, 2018).
Safety And Hazards
2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Eigenschaften
IUPAC Name |
4-nitro-N-[(E)-pyridin-2-ylmethylideneamino]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-16(18)12-6-4-10(5-7-12)15-14-9-11-3-1-2-8-13-11/h1-9,15H/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFHYUCJPGWCFI-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2-carboxaldehyde 4-nitrophenylhydrazone | |
CAS RN |
70421-66-8 | |
| Record name | NSC151874 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarboxaldehyde 4-nitrophenyl-hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



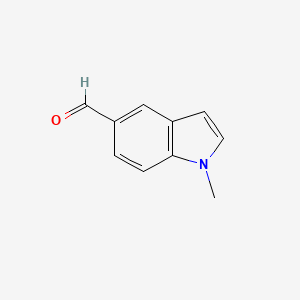
![N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine](/img/structure/B1311471.png)
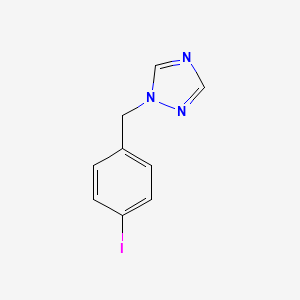
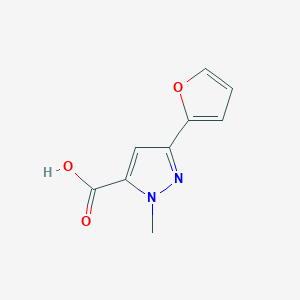

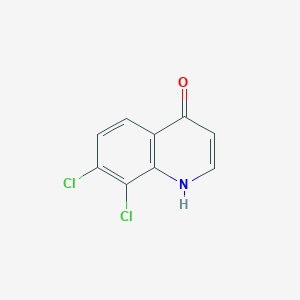
![Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1311483.png)
![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1311486.png)
![4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1311498.png)
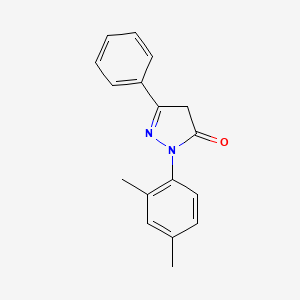
![Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-](/img/structure/B1311509.png)
![Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy-](/img/structure/B1311510.png)
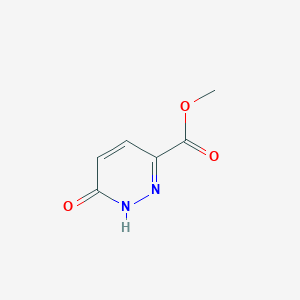
![4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1311518.png)